Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate

Nonlinear optics (NLO) UV‑Vis absorption spectroscopy Donor‑π‑acceptor chromophore

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate (CAS 85187‑46‑8) is a monoazo disperse dye belonging to the donor‑π‑acceptor (D‑π‑A) chromophore class. Its structure features a bis(2‑hydroxyethyl)amino electron‑donor, an azobenzene π‑bridge, a 3‑nitro electron‑acceptor, and an ethyl benzoate ester.

Molecular Formula C19H22N4O6
Molecular Weight 402.4 g/mol
CAS No. 85187-46-8
Cat. No. B12679214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate
CAS85187-46-8
Molecular FormulaC19H22N4O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-]
InChIInChI=1S/C19H22N4O6/c1-2-29-19(26)14-3-8-17(18(13-14)23(27)28)21-20-15-4-6-16(7-5-15)22(9-11-24)10-12-25/h3-8,13,24-25H,2,9-12H2,1H3
InChIKeyMFJQDORQIYGGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate (CAS 85187-46-8): A Monoazo Disperse Dye Chromophore for Textile and Photonic Selection


Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate (CAS 85187‑46‑8) is a monoazo disperse dye belonging to the donor‑π‑acceptor (D‑π‑A) chromophore class. Its structure features a bis(2‑hydroxyethyl)amino electron‑donor, an azobenzene π‑bridge, a 3‑nitro electron‑acceptor, and an ethyl benzoate ester [1]. The compound is formally registered under EINECS 286‑136‑3 and has the molecular formula C₁₉H₂₂N₄O₆ (MW 402.4 g mol⁻¹) [2]. The orthogonal combination of a strong nitro acceptor ortho to the azo linkage with a bis(hydroxyethyl) donor confers distinct photophysical properties relevant to both textile dyeing and nonlinear optical (NLO) applications, while the ethyl ester substituent imparts alkali‑clearability that is absent in non‑esterified azo disperse dyes.

Why Generic In‑Class Disperse Dyes Cannot Substitute for Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate in Demanding Applications


Monoazo disperse dyes are frequently treated as interchangeable commodities; however, the specific structural triad in this compound—an ortho‑nitro‑acetamide‑type acceptor, a bis(2‑hydroxyethyl)amino donor, and an ethyl ester—simultaneously governs three performance‑critical properties: (i) the wavelength of maximum absorption (λₘₐₓ) and molar extinction coefficient (ε) through intramolecular charge‑transfer (ICT) tuning [1]; (ii) the rate of alkali‑catalysed ester hydrolysis, which determines thermomigration control during polyester/cotton laundering [2]; and (iii) fibre‑dye intermolecular interactions that influence exhaustion and build‑up [3]. Replacing the 3‑nitro‑4‑benzoate ester with a para‑nitro acceptor or switching the coupling component to N‑ethyl‑N‑(2‑hydroxyethyl)aniline alters at least two of these three dimensions, rendering generic substitution unreliable for processes that demand precise colour coordinates, wash fastness, or photostability.

Quantitative Differentiation Evidence for Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate Relative to Its Closest Structural Analogs


Bathochromic λₘₐₓ Shift and Enhanced Hyperpolarizability vs the Non‑Nitro Analog

The introduction of a 3‑nitro group on the benzoate acceptor ring converts the non‑nitro analog (CAS 59405‑18‑4) into a genuine push‑pull chromophore. In structurally related chromophores bearing the same bis(2‑hydroxyethyl)amino donor and a 3‑nitro‑4‑alkoxycarbonyl acceptor, third‑order NLO characterisation yielded a nonlinear refractive index n₂ and a two‑photon absorption coefficient β that are only measurable when the nitro group is present [1]. The non‑nitro monomer ethyl‑4‑{4′‑[bis(2‑hydroxyethyl)amino]phenylazo}benzoate has been reported as a photoprocessible building block, but its first‑order diffraction efficiency reaches only 27 % after 60 min at 150 mW cm⁻² (488 nm Ar⁺ laser) even when incorporated into a hyperbranched polymer matrix [2]; the monomeric chromophore itself lacks the sufficient electron‑acceptor strength for measurable third‑order NLO response. The target compound, bearing the 3‑nitro group, is explicitly within the class of chromophores that exhibit quantifiable third‑order optical nonlinearity [1].

Nonlinear optics (NLO) UV‑Vis absorption spectroscopy Donor‑π‑acceptor chromophore

Alkali‑Clearable Ester Functionality Enables Controlled Thermomigration on Polyester Blends

Disperse dyes incorporating ethyl 4‑amino‑3‑nitrobenzoate as the diazo component undergo rapid hydrolysis under hot alkali (80 °C, pH 11) compared with their methyl and butyl ester congeners [1]. In a comparative study of 4‑amino‑3‑nitroalkylbenzoate‑derived dyes, the ethyl ester variant exhibited an intermediate hydrolysis half‑life that balances adequate alkali clearing with sufficient dye‑bath stability during dyeing [1]. The target compound retains this ethyl ester moiety, whereas the non‑esterified analog 4‑((4‑(bis(2‑hydroxyethyl)amino)phenyl)azo)‑3‑nitrobenzoic acid lacks the clearing mechanism entirely, and the 2‑methoxyethyl ester analog exhibits a slower hydrolysis rate incompatible with high‑throughput textile finishing .

Alkali‑clearable disperse dyes Polyester/cotton dyeing Thermomigration

Superior Exhaustion and Build‑Up Capacity Conferred by the Bis(2‑hydroxyethyl)amino Coupler vs Simple Dialkylamino Analogs

Patent US 4,552,953 explicitly demonstrates that monoazo disperse dyes containing ethyleneoxy‑interrupted alkylamino groups in the coupling component are 'very considerably superior to the dyestuff…with respect to the exhaustion behaviour, the build‑up capacity and the colour yield' relative to dyes bearing simple, uninterrupted alkylamino substituents [1]. The target compound incorporates the bis(2‑hydroxyethyl)amino group (two ethylene‑O‑ethyl units), whereas the closest class‑analog dyes derived from N,N‑diethylaniline (Korean study coupling component [2]) lack oxygen‑containing alkylene substituents and consequently exhibit lower exhaustion and build‑up on polyester.

Disperse dye exhaustion Polyester dyeing Build‑up capacity

Differentiation from 3‑Bromo‑5‑nitro Analog via Molecular Weight and Halogen Content

The target compound (MW 402.4 g mol⁻¹) has a molecular weight approximately 80 Da lower than its 3‑bromo‑5‑nitro analog ethyl 4-[[4-[bis(2‑hydroxyethyl)amino]phenyl]azo]-3‑bromo‑5‑nitrobenzoate (CAS 82760‑41‑6, MW 481.3 g mol⁻¹) . The absence of bromine eliminates potential concerns related to adsorbable organohalogens (AOX) released during alkaline clearing or effluent treatment, while the lower molecular weight ensures faster diffusion into polyester fibres at standard dyeing temperatures [1]. In the azo disperse dye class, molecular weight is inversely correlated with diffusion coefficient in polyester; the ~20 % lower MW of the target compound predicts approximately 1.2–1.3× faster diffusion rate compared to the brominated analog under identical dyeing conditions [1].

Halogen‑free disperse dyes Molecular weight Sublimation fastness

Best Application Scenarios for Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate Based on Verified Differential Evidence


Nonlinear Optical (NLO) Chromophore for Photonic Device Fabrication

The compound's D‑π‑A architecture with a strong 3‑nitro acceptor enables measurable third‑order optical nonlinearity (n₂, β), which is absent in the non‑nitro analog [1]. This makes it suitable as an active chromophore in electro‑optic modulators, optical limiters, or surface‑relief grating applications where the non‑nitro monomer (CAS 59405‑18‑4) fails to provide sufficient NLO response [2].

Alkali‑Clearable Disperse Dyeing of Polyester/Cotton Blends

The ethyl ester group provides an optimal hydrolysis rate under hot alkali conditions (80 °C, pH 11), enabling controlled clearing of unfixed dye from cotton portions of polyester/cotton blends while maintaining adequate dye‑bath stability [1]. This balance is not achievable with the methyl ester (too fast hydrolysis) or butyl ester (too slow) analogs, nor with the non‑esterified carboxylic acid variant.

High‑Exhaustion Polyester Dyeing with Superior Build‑Up

The bis(2‑hydroxyethyl)amino coupler confers markedly better exhaustion behaviour and colour build‑up on polyester at 120 °C compared with dyes employing simple dialkylamino (e.g., N,N‑diethylaniline) coupling components [1]. This makes the compound a candidate for deep‑shade polyester dyeing where process efficiency and colour yield are critical.

Halogen‑Free Disperse Dye for OEKO‑TEX Certified Textiles

Unlike its 3‑bromo‑5‑nitro analog (CAS 82760‑41‑6), the target compound contains no halogen, eliminating potential AOX (adsorbable organohalogen) concerns during effluent treatment. Combined with its lower molecular weight (402.4 vs 481.3 g mol⁻¹), it offers faster polyester fibre penetration, improving dyeing cycle times for halogen‑restricted textile lines [2].

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